

Application Notes and Protocols: Antibody Conjugation with ATTO 532 NHS Ester

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Compound of Interest

Compound Name: ATTO 532 NHS ester

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This document provides detailed application notes and protocols for the conjugation of antibodies with **ATTO 532 NHS ester**. ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.^{[1][2][3]} These characteristics make it a suitable candidate for various applications, including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward covalent attachment of the dye to primary amino groups on the antibody, such as the side chains of lysine residues.^{[1][4][5]}

Properties of ATTO 532 NHS Ester

A summary of the key spectroscopic and physical properties of ATTO 532 is provided in the table below. This information is crucial for the successful conjugation and subsequent quantification of the labeled antibody.

Property	Value	Reference
Molecular Weight (g/mol)	1081	
Excitation Maximum (λ _{abs})	532 nm	[1]
Emission Maximum (λ _{fl})	552-553 nm	[1]
Molar Extinction Coefficient (ε _{max})	1.15 x 10 ⁵ M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (η _{fl})	90%	[1]
Correction Factor at 280 nm (CF ₂₈₀)	0.09 - 0.11	[1]
Recommended Storage	-20°C, protected from light and moisture	[1]

Experimental Protocols

Required Materials

Reagents:

- Antibody to be labeled (in an amine-free buffer)
- **ATTO 532 NHS ester**
- Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[4][6]
- Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[7]
- Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer[8]

Equipment:

- Spectrophotometer

- pH meter
- Microcentrifuge tubes
- Pipettes
- Reaction tube rotator or shaker
- Size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting column[6][7]

Antibody Preparation

It is critical to ensure the antibody solution is free from amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the antibody for reaction with the NHS ester.[4][6] If the antibody is in such a buffer, it must be exchanged for an amine-free buffer like PBS. This can be achieved through dialysis, diafiltration, or using a desalting column.[6] The recommended antibody concentration for labeling is between 2-10 mg/mL for optimal efficiency.[4][9]

ATTO 532 NHS Ester Stock Solution Preparation

To avoid hydrolysis, the **ATTO 532 NHS ester** stock solution should be prepared immediately before use.[6]

- Allow the vial of **ATTO 532 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[1]
- Dissolve the **ATTO 532 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.[4][7] Vortex briefly to ensure complete dissolution.

Antibody Conjugation Reaction

- Adjust the pH of the antibody solution to 8.3-9.0 by adding the 0.1 M sodium bicarbonate reaction buffer. A common approach is to add 1 part of 1 M sodium bicarbonate solution to 9 parts of the antibody solution.
- Calculate the required volume of the **ATTO 532 NHS ester** stock solution to achieve the desired molar excess of dye to antibody. A starting point for optimization is a 5- to 15-fold

molar excess.[8]

- Add the calculated volume of the **ATTO 532 NHS ester** stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.[4][6][7]

Purification of the Labeled Antibody

The purification step is essential to remove unconjugated ATTO 532 dye.[6]

- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4.[6]
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The first colored band to elute will be the labeled antibody, while the free dye will elute later.[6]
- Alternatively, a spin desalting column can be used for smaller scale reactions following the manufacturer's instructions.[7]

Characterization of the Conjugate

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, needs to be determined. The optimal DOL for most antibodies is between 2 and 10.[9][10]

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 532 (approximately 532 nm, A_{max}).
- Calculate the DOL using the following formula:[4]

$$\text{DOL} = (\text{A}_{\text{max}} * \epsilon_{\text{protein}}) / [(\text{A}_{280} - (\text{A}_{\text{max}} * \text{CF}_{280})) * \epsilon_{\text{dye}}]$$

Where:

- A_{max} = Absorbance of the conjugate at 532 nm.

- A_{280} = Absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the antibody at 280 nm (typically $\sim 210,000 \text{ M}^{-1} \text{ cm}^{-1}$ for IgG).[\[10\]](#)
- ϵ_{dye} = Molar extinction coefficient of ATTO 532 at 532 nm ($115,000 \text{ M}^{-1} \text{ cm}^{-1}$).
- CF_{280} = Correction factor for the absorbance of ATTO 532 at 280 nm (~ 0.11).[\[1\]](#)

Storage of the Conjugated Antibody

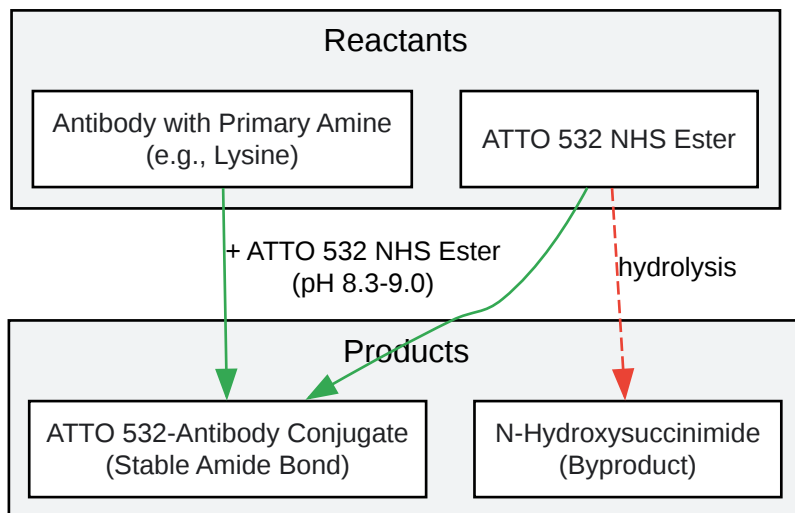
Store the purified antibody-dye conjugate under the same conditions as the unlabeled antibody. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[\[4\]](#)[\[6\]](#) The solution should be protected from light.[\[6\]](#) For storage at 4°C , a preservative such as 2 mM sodium azide can be added.[\[6\]](#)

Data Presentation

Parameter	Symbol	Typical Value
Antibody Concentration	[Ab]	2-10 mg/mL
Molar Ratio (Dye:Ab)	5:1 to 15:1	
Reaction Time	1 hour	
Reaction Temperature	Room Temperature	
Optimal Degree of Labeling	DOL	2-10

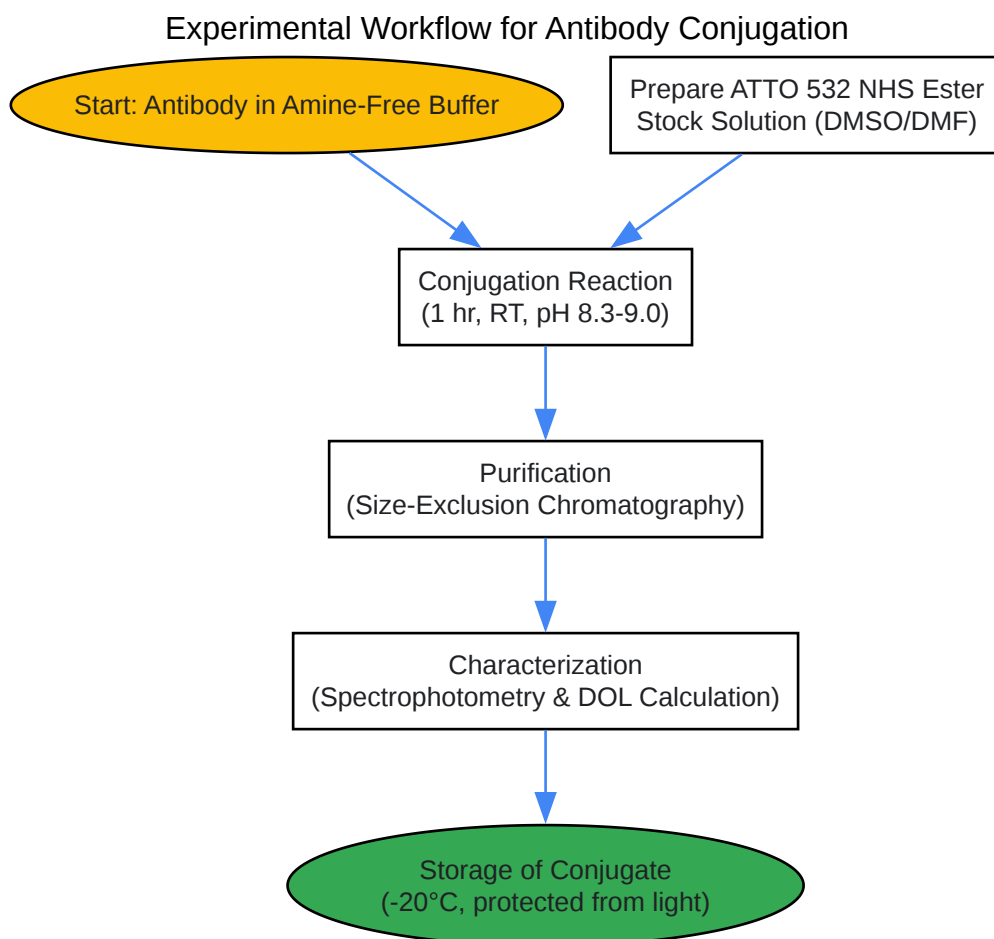
Visualizations

Chemical Reaction of ATTO 532 NHS Ester with Antibody



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Caption: Covalent bond formation between **ATTO 532 NHS ester** and a primary amine on an antibody.



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Caption: Step-by-step workflow for labeling antibodies with **ATTO 532 NHS ester**.

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- To cite this document: BenchChem. [Application Notes and Protocols: Antibody Conjugation with ATTO 532 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378597#antibody-conjugation-with-atto-532-nhs-ester]

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